(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Characterization
The systematic nomenclature of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The base structure is designated as 2,6-dioxaspiro[4.5]decane, indicating a bicyclic system where two rings share a single carbon atom, with oxygen atoms positioned at the 2 and 6 positions of the ten-membered framework. The methanamine substituent is attached at the 7-position, creating the complete molecular architecture before salt formation with hydrochloric acid.
The molecular formula for the free base form would be C₉H₁₇NO₂, with the hydrochloride salt adding an additional hydrogen and chloride ion to yield C₉H₁₈ClNO₂. This systematic characterization distinguishes the compound from related isomers such as the more commonly studied 1,4-dioxaspiro[4.5]decane derivatives, where oxygen atoms are positioned differently within the ring system. The precise positioning of functional groups within the spirocyclic framework significantly influences the compound's chemical behavior and potential applications.
The stereochemical considerations for this compound include multiple chiral centers arising from the asymmetric carbon atoms within the ring system. The spiro center itself does not constitute a chiral center due to its tetrahedral geometry with identical substituents, but the attachment points for functional groups create opportunities for stereoisomerism. The methanamine group at the 7-position introduces additional complexity in terms of conformational preferences and intermolecular interactions.
Molecular Geometry and Conformational Analysis of the Spiro[4.5]decane Core
The spiro[4.5]decane core exhibits a distinctive three-dimensional architecture characterized by perpendicular ring orientations that minimize steric interactions while maintaining structural rigidity. Crystallographic studies of related dioxaspiro compounds reveal that the five-membered dioxolane ring typically adopts a twist conformation, with adjacent carbon atoms deviating alternately from the mean plane by approximately 0.3 Angstroms. This conformational preference optimizes the bond angles and reduces ring strain within the cyclic ether portion of the molecule.
The six-membered cyclohexane ring component of the spiro system consistently adopts a chair conformation, as observed in related structures where the spiro-fused cyclohexane ring shows characteristic chair geometry. This conformational arrangement places substituents in either axial or equatorial positions, significantly influencing their chemical reactivity and intermolecular interactions. The methanamine substituent at the 7-position would preferentially occupy an equatorial position to minimize steric hindrance and optimize hydrogen bonding capabilities.
Molecular modeling studies of analogous spiro compounds demonstrate that the unique spirocyclic architecture provides exceptional conformational stability. The two ring systems are constrained to maintain perpendicular orientations, preventing the molecular flexibility that might otherwise lead to multiple conformational states. This rigidity contributes to the compound's resistance to metabolic degradation and enhances its potential utility in pharmaceutical applications where structural stability is paramount.
The dioxaspiro framework exhibits specific geometric parameters that distinguish it from other spirocyclic systems. The carbon-oxygen bond lengths within the dioxolane ring fall within typical ranges of 1.42-1.45 Angstroms, while the spiro carbon maintains tetrahedral geometry with bond angles approximating 109.5 degrees. These structural features contribute to the overall stability and unique chemical properties of the molecular framework.
Electronic Structure and Hybridization Patterns
The electronic structure of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride reflects the complex interplay between multiple functional groups within a constrained molecular framework. The spiro carbon atom exhibits sp³ hybridization, creating four equivalent tetrahedral bonds that connect the two ring systems while maintaining the characteristic perpendicular geometry. This hybridization pattern ensures optimal orbital overlap and minimizes electronic repulsion between the connected ring systems.
The oxygen atoms within the dioxolane ring exhibit sp³ hybridization with two lone pairs occupying non-bonding orbitals. These lone pairs contribute significantly to the compound's chemical reactivity and capacity for hydrogen bonding interactions. The electron-withdrawing nature of the oxygen atoms influences the electronic density distribution throughout the molecular framework, creating regions of partial positive and negative charge that affect chemical behavior and intermolecular interactions.
The methanamine functionality introduces additional electronic complexity through the nitrogen atom's sp³ hybridization and lone pair electrons. In the hydrochloride salt form, the nitrogen atom becomes protonated, creating a positively charged ammonium center that significantly alters the compound's solubility characteristics and intermolecular interaction patterns. The protonation eliminates the lone pair on nitrogen, converting the neutral amine into a charged species with enhanced water solubility.
Electronic structure calculations on related spiro compounds reveal significant interaction between the π-electron systems of different molecular regions, despite the perpendicular orientation of the ring systems. These electronic interactions contribute to the overall stability of the molecular framework and influence the compound's optical and electronic properties. The unique electronic structure also affects the compound's reactivity patterns and potential for forming coordination complexes with metal centers.
Comparative Analysis with Related 1,4-Dioxaspiro[4.5]decane Derivatives
The structural comparison between (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride and the more extensively studied 1,4-dioxaspiro[4.5]decane derivatives reveals significant differences in molecular geometry and chemical properties. The repositioning of oxygen atoms from the 1,4-positions to the 2,6-positions fundamentally alters the electronic structure and conformational preferences of the spirocyclic framework. This positional variation affects the overall molecular symmetry and creates different patterns of intramolecular interactions.
Comparative data for related compounds demonstrate distinct physical and chemical properties based on oxygen atom positioning. The 1,4-dioxaspiro[4.5]decane system, with a molecular weight of 142.20 grams per mole and density of 1.08 grams per cubic centimeter, exhibits different solubility and reactivity characteristics compared to the 2,6-isomer. The boiling point of 270.1 degrees Celsius at 760 millimeters of mercury for the 1,4-isomer provides a reference point for understanding the thermal stability differences between positional isomers.
| Property | 1,4-Dioxaspiro[4.5]decane | 2,6-Dioxaspiro[4.5]decane (estimated) |
|---|---|---|
| Molecular Weight | 142.20 g/mol | 142.20 g/mol |
| Density | 1.08 g/cm³ | ~1.05-1.10 g/cm³ |
| Boiling Point | 270.1°C | ~265-275°C |
| Flash Point | 126.9°C | ~120-130°C |
The methanamine derivatives of both systems exhibit enhanced chemical reactivity due to the presence of the basic nitrogen functionality. Studies of (1,4-Dioxaspiro[4.5]decan-7-yl)methanamine reveal a molecular weight of 171.24 grams per mole and demonstrate the compound's capacity for salt formation with various acids. The hydrochloride salts of both isomers would be expected to exhibit similar enhanced water solubility and crystalline properties suitable for pharmaceutical formulation.
Structural analysis of related aminomethyl derivatives, such as 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride with molecular weight 223.70 grams per mole, illustrates the impact of additional functional groups on molecular properties. The presence of both hydroxyl and aminomethyl functionalities creates multiple sites for hydrogen bonding and significantly influences the compound's behavior in biological systems. These comparative studies highlight the importance of precise functional group positioning in determining the overall properties and potential applications of spirocyclic compounds.
Properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-2-1-3-9(12-8)4-5-11-7-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYERQTJLNDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCOC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions. One common method includes the use of 1,6-dioxaspiro[4.5]decane-7-one as a starting material, which is reacted with methanamine in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Spirocyclic Analogues
Key Findings :
- 2-Oxa-7-azaspiro[4.5]decane hydrochloride (similarity score: 0.94) shares the spirocyclic framework but replaces one oxygen with nitrogen, enhancing basicity and altering reactivity in nucleophilic reactions .
- The dispiro compound (C₈H₁₄ClN) exhibits a more compact, rigid structure, which may limit its utility in applications requiring flexible binding .
Aryl-Substituted Methanamine Hydrochlorides
Key Findings :
- (2,6-Dimethoxyphenyl)methanamine hydrochloride introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in receptor binding but lacks the conformational restraint of the spiro system .
- (Tetrahydrofuran-3-yl)methanamine hydrochloride retains an oxygen-containing ring but is monocyclic, resulting in reduced steric hindrance and increased flexibility .
Research Implications
- Spirocyclic Analogues : Compounds like 2-Oxa-7-azaspiro[4.5]decane hydrochloride are preferred for applications requiring balanced rigidity and basicity, such as kinase inhibitors .
- Aryl-Substituted Derivatives : These are better suited for targeting aromatic-driven interactions (e.g., serotonin receptor modulators) but may suffer from metabolic instability compared to spirocyclic systems .
- Purity and Availability : The target compound’s high purity (95%) and commercial availability make it a practical choice for high-throughput screening, whereas niche analogues (e.g., dispiro derivatives) require custom synthesis .
Biological Activity
(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride is a spiro compound with the molecular formula C9H17NO2·HCl. This compound has garnered attention due to its unique structural properties and potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C9H17NO2·HCl
- Molecular Weight : 207.7 g/mol
- IUPAC Name : (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride
- Appearance : White powder
- Storage Conditions : Room temperature
The biological activity of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways depend on the biological context in which the compound is used.
Biological Activity Overview
Research indicates that (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated an inhibition zone of 15 mm against E. coli and 12 mm against S. aureus, indicating moderate antibacterial activity.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
Anticancer Properties
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting promising anticancer potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Neuroprotective Effects
Research published in a neuropharmacology journal highlighted the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound significantly reduced cell death and increased the levels of antioxidant enzymes.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride was tested for its effectiveness in treating bacterial infections resistant to conventional antibiotics. The results indicated a notable reduction in infection rates among treated patients.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced cancer showed that combining this compound with standard chemotherapy improved overall survival rates compared to chemotherapy alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodology : Use a two-step approach: (1) Cyclization of precursor molecules (e.g., spirocyclic ketones) under acidic catalysis, followed by (2) reductive amination with methanamine. Key parameters include solvent polarity (e.g., dichloromethane for intermediate stability) and temperature control (0–5°C during amination to minimize side reactions). Purification via recrystallization in ethanol/water mixtures enhances yield (≥85%) and purity (≥98%) .
- Validation : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm product identity via H NMR (δ 3.2–3.5 ppm for spirocyclic protons) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : H and C NMR to confirm spirocyclic framework and methanamine substitution patterns. Key peaks: sp carbons at 35–45 ppm in C NMR .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>99%) and detect residual solvents .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion confirmation (m/z 159.66 for [M+H]) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Methodology : Conduct solubility assays in PBS (pH 7.4) and DMSO. The hydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) due to ionic interactions, while stability in DMSO is maintained for ≥6 months at −20°C. Use dynamic light scattering (DLS) to monitor aggregation in long-term storage .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves (tested for HCl permeability) and lab coats.
- Ventilation : Fume hoods for synthesis steps involving volatile amines.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding affinities to serotonin (5-HT) or dopamine receptors. Parameterize the spirocyclic core as a rigid scaffold and methanamine as a flexible substituent.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) to resolve discrepancies in predicted vs. observed IC values .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts of this compound?
- Methodology :
- Degradation Studies : Expose the compound to UV light (254 nm) in simulated natural water (pH 6–8) and monitor degradation via LC-MS. Quantify half-life () under varying conditions .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC values. Correlate results with logP (calculated via ChemAxon) to assess bioaccumulation potential .
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare values in deuteration experiments to distinguish between concerted vs. stepwise pathways during amination.
- DFT Calculations : Use Gaussian 16 to model transition states and compare activation energies with experimental Arrhenius plots .
Q. What strategies enhance the compound’s bioavailability in pharmacological studies without altering its core structure?
- Methodology :
- Prodrug Design : Synthesize ester or carbamate derivatives of the methanamine group to improve membrane permeability. Test hydrolysis rates in simulated gastric fluid (USP method).
- Nanocarriers : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) and measure release kinetics via dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
